molecular formula C18H25NO2 B262595 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Número de catálogo B262595
Peso molecular: 287.4 g/mol
Clave InChI: DPPCKTKWWFYQEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide, also known as CYT387, is a potent and selective inhibitor of Janus Kinase (JAK) 1 and 2. It was developed by Cytopia Research, which is now known as Celgene Corporation. CYT387 has shown promising results in preclinical and clinical studies for the treatment of myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET).

Mecanismo De Acción

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide exerts its therapeutic effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the regulation of hematopoiesis and immune function. Dysregulation of this pathway has been implicated in the development of MPNs. By inhibiting JAK1 and JAK2, this compound blocks the downstream activation of STATs, leading to the inhibition of cytokine signaling and the suppression of MPN cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of JAK1 and JAK2 phosphorylation, the suppression of cytokine signaling, and the induction of apoptosis in MPN cells. This compound has also been shown to reduce fibrosis and inflammation in preclinical models of MPNs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide for lab experiments is its selectivity for JAK1 and JAK2. This allows for more precise targeting of the JAK-STAT pathway and reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in lab experiments.

Direcciones Futuras

There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide. One potential direction is the investigation of this compound in combination with other therapies, such as ruxolitinib, which is currently the only FDA-approved therapy for PMF. Another direction is the exploration of this compound in other hematological malignancies, such as acute myeloid leukemia (AML) and lymphoma. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in clinical settings.

Métodos De Síntesis

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with cyclohexene to form 4-methoxycyclohexa-2,5-dien-1-one. This intermediate is then reacted with ethylamine to form N-ethyl-4-methoxycyclohexa-2,5-dien-1-imine, which is subsequently reacted with 3-(4-bromophenyl)propanoic acid to form this compound.

Aplicaciones Científicas De Investigación

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in MPNs. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of MPN cells, induce apoptosis, and reduce fibrosis. In clinical studies, this compound has demonstrated significant improvements in spleen size, symptom burden, and quality of life in patients with PMF.

Propiedades

Fórmula molecular

C18H25NO2

Peso molecular

287.4 g/mol

Nombre IUPAC

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H25NO2/c1-21-17-10-7-16(8-11-17)9-12-18(20)19-14-13-15-5-3-2-4-6-15/h5,7-8,10-11H,2-4,6,9,12-14H2,1H3,(H,19,20)

Clave InChI

DPPCKTKWWFYQEW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2

SMILES canónico

COC1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.